molecular formula C13H12F3NO3 B238515 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid CAS No. 133992-79-7

3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid

Cat. No.: B238515
CAS No.: 133992-79-7
M. Wt: 287.23 g/mol
InChI Key: MLIIENMBDGAIEZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):

Proton Environment δ (ppm) Multiplicity
Carboxylic acid (COOH) 12.1 singlet
NH (enaminone) 8.9 broad singlet
Vinyl H (C=CH) 7.2 doublet (J=15 Hz)
Phenyl aromatic H 7.3–7.5 multiplet
CH₂ (C3 position) 3.1 double doublet

¹³C NMR reveals characteristic signals at 172.1 ppm (COOH), 165.4 ppm (ketone C=O), and 122.5 ppm (q, J = 288 Hz, CF₃).

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • 3320 (N–H stretch)
  • 1715 (C=O, carboxylic acid)
  • 1680 (C=O, ketone)
  • 1620 (C=C vinyl)
  • 1280–1120 (C–F stretches)

Mass Spectrometry (MS)

High-resolution ESI-MS shows:

  • Base peak at m/z 287.0770 [M+H]⁺ (calc. 287.0770)
  • Fragment ions at m/z 240.0623 (loss of COOH) and m/z 130.0412 (phenylpropanoate)

Comparative Analysis with Related β-Amino Acid Derivatives

Feature This Compound Biphenylalanine 4-Trifluoromethylphenylalanine
Aromatic Substituent Phenyl Biphenyl 4-Trifluoromethylphenyl
Electronic Effects Electron-neutral π-π Conjugation enhanced Strong electron-withdrawing (-CF₃)
LogP 2.31 3.02 1.89
Hydrogen Bond Capacity 2 donors, 3 acceptors 2 donors, 2 acceptors 2 donors, 2 acceptors

The trifluoro-3-oxobut-1-enyl group confers unique reactivity compared to simpler β-amino acids:

  • Enhanced electrophilicity at the ketone carbon for nucleophilic additions
  • Conjugation stabilizes the enaminone system, reducing racemization risk
  • Fluorine atoms create a hydrophobic domain while maintaining dipole interactions

Properties

IUPAC Name

3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIIENMBDGAIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395907
Record name 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-79-7
Record name 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagent Selection

The synthesis typically begins with phenylalanine derivatives (e.g., methyl L-phenylalaninate) and 4,4,4-trifluoro-3-oxobut-1-enyl reagents (e.g., 4,4,4-trifluoro-3-oxo-1-butenyl bromide). The phenylalanine derivative provides the amino acid backbone, while the trifluoro reagent introduces the electrophilic enone system.

Table 1: Key Reagents and Their Roles

ReagentRolePurity Requirements
Methyl L-phenylalaninateAmino acid precursor≥98% (HPLC grade)
4,4,4-Trifluoro-3-oxo-1-butenyl bromideElectrophilic coupling partner≥95% (anhydrous)
TriethylamineBase (for deprotonation)≥99.5%

Reaction Conditions and Mechanistic Pathway

The core reaction involves a nucleophilic attack by the primary amine of phenylalanine on the β-carbon of the trifluoro-enone, followed by elimination to form the enamine linkage.

Stepwise Mechanism :

  • Deprotonation : Triethylamine abstracts a proton from the amino group, generating a nucleophilic amine.

  • Nucleophilic Addition : The amine attacks the electrophilic β-carbon of the trifluoro-enone, forming a tetrahedral intermediate.

  • Elimination : A bromide ion is expelled, yielding the conjugated enamine product.

  • Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.

Optimized Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature (prevents thermal decomposition of the enone).

  • Reaction Time : 12–24 hours under nitrogen atmosphere.

Table 2: Reaction Parameters and Outcomes

ParameterOptimal ValueDeviation Impact
Temperature0–25°C>30°C causes side reactions
SolventDCMPolar solvents slow reaction
Molar Ratio (Amine:Enone)1:1.1Excess enone improves yield

Purification and Isolation

Post-reaction, the crude product is purified via:

  • Acid-Base Extraction : Separation of the carboxylic acid from unreacted starting materials using aqueous NaHCO₃ and HCl.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.

  • Recrystallization : From ethanol/water mixtures to achieve ≥95% purity.

Analytical Characterization

Critical quality control data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ph), 6.85 (d, J=15.4 Hz, 1H, CH=), 4.30 (q, 1H, CH-NH), 3.10 (dd, 2H, CH₂).

  • ¹⁹F NMR : δ -62.5 (CF₃).

  • HRMS : m/z 287.23 [M+H]⁺.

CodePrecautionary Measure
P280Wear protective gloves/eye protection
P301+P310If swallowed: Immediate medical attention
P305+P351+P338Eye exposure: Rinse cautiously

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The trifluoromethyl ketone can be reduced to the corresponding alcohol.

    Substitution: The enylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Phenolic acids or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted propionic acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity
Research indicates that compounds structurally related to 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid exhibit potent anticonvulsant properties. For instance, studies on analogs of trifluorinated compounds have shown effectiveness in reducing the minimum alveolar concentration of isoflurane without significant cardiovascular side effects . These findings suggest that the compound could be further explored for its potential as an oral general anesthetic and anticonvulsant agent.

1.2 General Anesthetic Properties
The compound's structural features may enhance its interaction with GABA(A) receptors, leading to increased GABAergic activity . This mechanism is crucial for developing new anesthetic drugs that are effective yet have fewer side effects compared to existing options.

Pharmacological Applications

2.1 Anti-Cancer Research
Preliminary studies indicate that trifluorinated compounds can induce apoptosis in cancer cells. For example, certain derivatives of similar structures have shown significant cytotoxic effects in vitro against various cancer cell lines . The unique electronic properties imparted by the trifluoromethyl group may enhance the selectivity and potency of these compounds against tumor cells.

2.2 Anti-Diabetic Potential
In vivo studies using genetically modified models have demonstrated that related compounds can significantly lower glucose levels, suggesting a potential application in diabetes management . The modulation of metabolic pathways through such compounds could lead to innovative treatments for metabolic disorders.

Material Science

3.1 Synthesis of Advanced Materials
The unique chemical properties of this compound allow for its use in synthesizing advanced materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies .

3.2 Drug Delivery Systems
The compound's amphiphilic nature may facilitate its incorporation into liposomal formulations or polymeric nanoparticles for targeted drug delivery applications. This could enhance the bioavailability and therapeutic index of drugs administered alongside it.

Case Studies and Research Findings

StudyFocusKey Findings
Anticonvulsant ActivityDemonstrated reduction in isoflurane MAC; minimal hemodynamic effects.
Anti-Cancer PropertiesInduced apoptosis in cancer cells; effective against various cell lines.
Material ApplicationsExplored for use in catalysis and drug delivery systems due to unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone moiety can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid, differing primarily in substituents, stereochemistry, or backbone modifications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Applications/Properties
This compound Trifluoro-3-oxobut-1-enyl substituent, α-amino acid backbone C₁₃H₁₂F₃NO₃ 299.24 Drug precursor, enzyme inhibitor candidate
(S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate Trichloro, methoxy, and dioxoheptenyl substituent; monohydrate crystal structure C₁₇H₁₈Cl₃NO₅·H₂O 440.69 Intermediate for heterocycles (pyrrolidones, pyrazoles); stabilized by intramolecular H-bonds
(2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid (3f) Phthalimide-protected amino group, phenyl group C₁₇H₁₃NO₄ 295.29 Chiral building block for peptidomimetics; synthesized via phthaloyl protection
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid Isoindolyl substituent, methylphenyl group C₁₈H₁₇NO₃ 307.34 Potential anticancer/anti-inflammatory agent; high lipophilicity
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid Trifluoromethylphenyl-furan hybrid, β-amino acid C₁₄H₁₂F₃NO₃ 299.25 Antimicrobial activity; furan moiety enhances π-π interactions

Physicochemical and Crystallographic Comparisons

Electron-Withdrawing Substituents: The trifluoro group in the target compound enhances electrophilicity at the ketone, favoring nucleophilic additions compared to the trichloro analogue, which has greater steric bulk and lower electronegativity . The methoxy group in the trichloro derivative (C₁₇H₁₈Cl₃NO₅·H₂O) introduces additional hydrogen-bonding sites, stabilizing its crystal lattice via O–H···O and C–H···Cl interactions .

Crystallographic Behavior :

  • The trichloro derivative crystallizes in a triclinic system (space group P1) with a density of 1.461 Mg/m³ , while the target compound’s crystal data are unreported .
  • Intramolecular hydrogen bonds (e.g., N41–H41···O21 in the trichloro compound) reduce conformational flexibility, a feature absent in the phthalimide-protected analogue (3f) .

Synthetic Utility :

  • The trichloro derivative is synthesized from levulinic acid intermediates, whereas the target compound likely derives from trifluoropyruvate precursors .
  • Both compounds serve as precursors for nitrogen-containing heterocycles, but the trichloro analogue’s methoxy group enables regioselective functionalization .

Biological Activity

3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid, with the CAS number 133992-79-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C13H12F3NO3
  • Molecular Weight : 287.23 g/mol
  • Structure : The compound features a phenyl group attached to a propanoic acid backbone and a trifluoro ketone substituent.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving L-phenylalanine and trifluoromethylated compounds. The specific method involves the reaction of L-phenylalanine with 1-Ethoxy-3-trifluoromethyl-1,3-butadiene under controlled conditions to yield the desired product .

Antimicrobial Properties

Research indicates that derivatives of β-amino acids, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized compounds can inhibit bacterial growth effectively .

Effects on Plant Growth

One notable study highlighted the effect of related compounds on plant growth. The application of specific derivatives enhanced oil and protein content in rapeseed seedlings. The highest concentration used (75 mg/L) resulted in a significant increase in both oil yield and protein content compared to untreated controls .

Concentration (mg/L) Oil Content (kg/t) Protein Content (mg/100g)
0ControlControl
2532020.5
5033025.0
75334 31.2
10032528.0

Case Study 1: Antimicrobial Activity

A series of β-amino acid derivatives were tested against various bacterial strains. Among them, one derivative demonstrated an IC50 value comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural studies, the application of this compound led to improved growth metrics in rapeseed plants. The increase in protein content was particularly notable when treated with higher concentrations of the compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid?

The compound is synthesized via condensation of methyl 4,4,4-trifluoro-3-oxobut-1-enoate with L-phenylalanine derivatives under mild alkaline conditions (e.g., aqueous ethanol, pH 8–9, 25°C). Key steps include stoichiometric control of the enamine-forming reaction and recrystallization from ethanol/water mixtures for purification. Reaction progress is monitored via TLC or HPLC to minimize side products like β-ketoamide tautomers .

Q. How is the crystal structure of this compound characterized, and what computational tools are essential?

Single-crystal X-ray diffraction (Bruker APEXII CCD, MoKα radiation, λ = 0.71073 Å) is employed, with data refined using SHELXL. The triclinic system (space group P1) has unit cell parameters: a = 5.6684 Å, b = 8.601 Å, c = 10.336 Å, α = 87.72°, β = 85.70°, γ = 85.65°. Intramolecular hydrogen bonds (N–H···O, C–H···Cl) stabilize S(6) and S(5) ring motifs, while water-mediated intermolecular interactions form 2D layers .

Advanced Research Questions

Q. How do tautomeric equilibria and hydrogen bonding networks affect spectroscopic data interpretation?

Keto-enol tautomerism in solution complicates NMR and IR analysis. To resolve discrepancies:

  • Solid-state NMR or X-ray crystallography identifies dominant tautomers (e.g., keto form in crystals).
  • DFT calculations (B3LYP/6-31G*) predict IR carbonyl stretches (1680–1720 cm⁻¹) and NMR chemical shifts, validated against experimental data.
  • Dynamic effects in solution are quantified via variable-temperature NMR .

Q. What strategies optimize synthesis yield while minimizing byproducts like β-ketoamide derivatives?

  • pH control : Maintain alkaline conditions (pH 8–9) to favor enamine formation over competing pathways.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce side reactions.
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate imine condensation. Yield improvements (70–85%) are achieved via iterative HPLC-guided optimization .

Q. Which biological assays are suitable for evaluating pharmacological activity, and how are SARs analyzed?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.
  • Enzyme inhibition : α-Glucosidase or KATP channel assays (IC₅₀ determination).
  • SAR insights :
  • The trifluoromethyl group enhances metabolic stability (logP ~2.1).
  • The (S)-configuration at C2 improves target binding, as seen in nateglinide analogs (KATP IC₅₀: 0.1–10 μM) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting crystallographic and solution-phase structural data?

  • X-ray vs. NMR : Crystallography reveals rigid, hydrogen-bonded conformations, while NMR detects dynamic equilibria. Use molecular dynamics simulations to model flexibility.
  • Temperature-dependent studies : Cooling NMR samples to –40°C slows tautomerism, aligning solution data with solid-state structures .

Methodological Tables

Parameter Value Source
Crystallographic space groupP1
Unit cell volume (ų)500.8
Hydrogen bond (N41–H41···O21)2.672 Å
Melting point393 K
SHELXL refinement R-factorR₁ = 0.024 (I > 2σ(I))

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